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molecular formula C9H15NO3 B8497556 2-Morpholin-4-ylmethyl-acrylic acid methyl ester

2-Morpholin-4-ylmethyl-acrylic acid methyl ester

Cat. No. B8497556
M. Wt: 185.22 g/mol
InChI Key: SYVLPTKBFVGYCM-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

To a mixture of methyl 2-(bromomethyl)acrylate (119 μl, 1 mmol) and K2CO3 (138 mg, 1 eq) in acetonitrile (2 ml) was added morpholine (96 μl, 1.1 mmols). The mixture was stirred overnight, filtered and concentrated. The residue was partitioned between ether and water, and organic layer was isolated, washed with brine and dried (MgSO4). Solvent was removed and residue was purified by column chromatography. Ethyl acetate eluted out the title compound as clear oil (110 mg, 59%).
Quantity
119 μL
Type
reactant
Reaction Step One
Name
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
96 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].C([O-])([O-])=O.[K+].[K+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C(#N)C>[CH3:7][O:6][C:4](=[O:5])[C:3]([CH2:2][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)=[CH2:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
119 μL
Type
reactant
Smiles
BrCC(C(=O)OC)=C
Name
Quantity
138 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
96 μL
Type
reactant
Smiles
N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
organic layer was isolated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
residue was purified by column chromatography
WASH
Type
WASH
Details
Ethyl acetate eluted out the title compound as clear oil (110 mg, 59%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C(=C)CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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